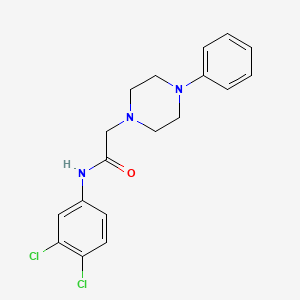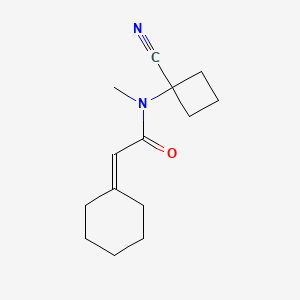![molecular formula C9H15BrF2Si B2645609 ({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane CAS No. 2490404-01-6](/img/structure/B2645609.png)
({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({3-bromobicyclo[111]pentan-1-yl}difluoromethyl)trimethylsilane is a chemical compound with the molecular formula C9H15BrF2Si It is characterized by a bicyclo[111]pentane core, which is a highly strained and rigid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of bicyclo[1.1.1]pentane, followed by the introduction of difluoromethyl and trimethylsilane groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidizing agents can be used to introduce functional groups like hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium tert-butoxide, and lithium diisopropylamide (LDA).
Reduction Reactions: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted bicyclo[1.1.1]pentane derivatives, while reduction and oxidation reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.
科学研究应用
({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of ({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane involves its interaction with various molecular targets and pathways. The rigid and strained structure of the bicyclo[1.1.1]pentane core allows it to fit into specific binding sites on enzymes and receptors, potentially inhibiting or modulating their activity. The difluoromethyl and trimethylsilane groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: Compounds like bicyclo[1.1.1]pentane-1-carboxylic acid and its esters share the same core structure but differ in their functional groups.
Difluoromethyl Compounds: Compounds such as difluoromethylbenzene and difluoromethylpyridine have similar difluoromethyl groups but different core structures.
Trimethylsilane Compounds: Compounds like trimethylsilyl chloride and trimethylsilyl acetylene contain the trimethylsilane group but lack the bicyclo[1.1.1]pentane core.
Uniqueness
({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane is unique due to the combination of its highly strained bicyclo[1.1.1]pentane core with the difluoromethyl and trimethylsilane groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
[(3-bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrF2Si/c1-13(2,3)9(11,12)7-4-8(10,5-7)6-7/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFPIFDUPPFVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C12CC(C1)(C2)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrF2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
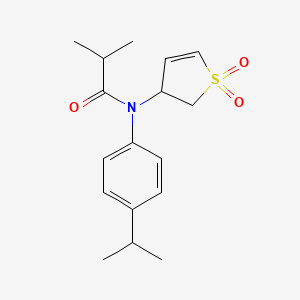
![1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one](/img/structure/B2645530.png)
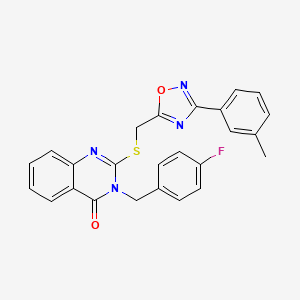
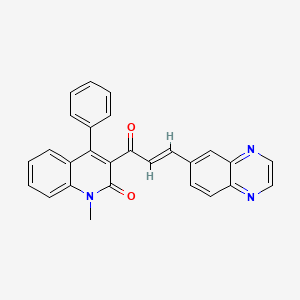
![2-Chloro-5-[(phenylsulfanyl)methyl]-1,3-thiazole](/img/structure/B2645534.png)
![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645536.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2645537.png)
![4,6-Dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2645538.png)
![Tert-butyl 2-cyanospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B2645541.png)
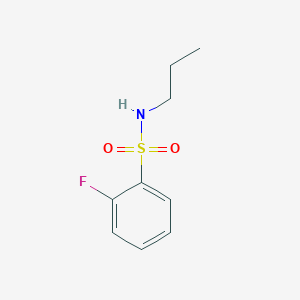
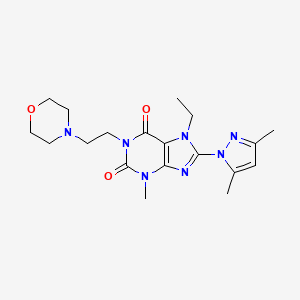
![3-(4-chlorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2645547.png)
